molecular formula C9H7ClN4 B8242120 12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene

12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene

Cat. No.: B8242120
M. Wt: 206.63 g/mol
InChI Key: QAQKDBNPLVLINF-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine, can be achieved through various methods. One common approach involves the use of Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid can be used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave techniques, which provide a robust and efficient approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the desired compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine involves its binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding inhibits bacterial growth and exhibits antibacterial activity. Additionally, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine include:

Uniqueness

What sets 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique biological activities. Its ability to bind to DNA gyrase and induce apoptosis in cancer cells makes it a valuable compound for further research and development .

Properties

IUPAC Name

12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c1-14-3-2-5-7(14)6-8(10)11-4-12-9(6)13-5/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQKDBNPLVLINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C3=C(N2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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